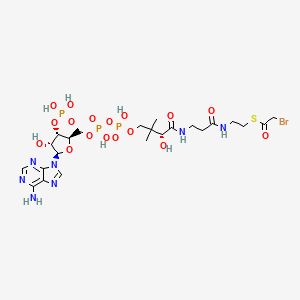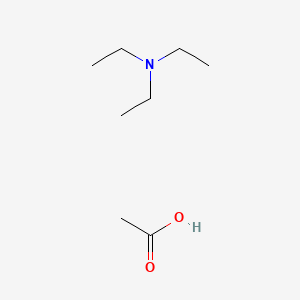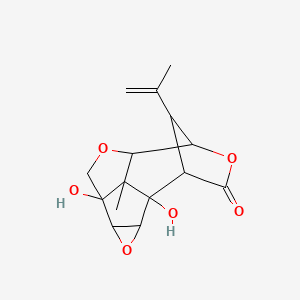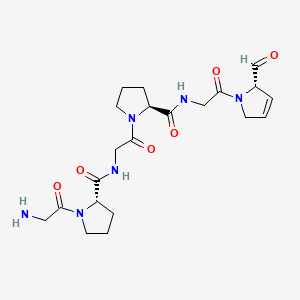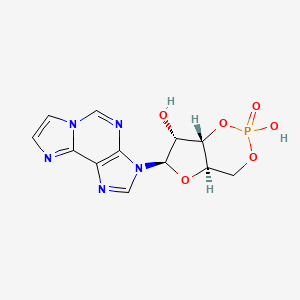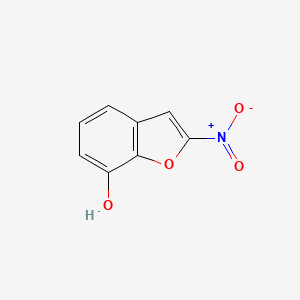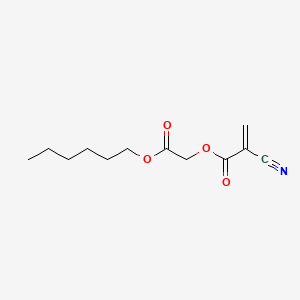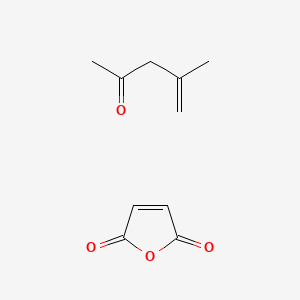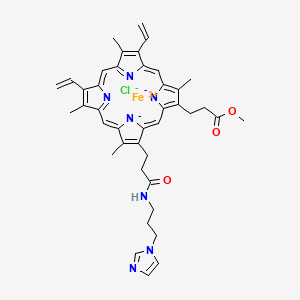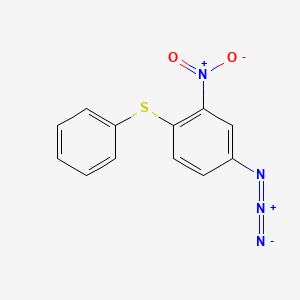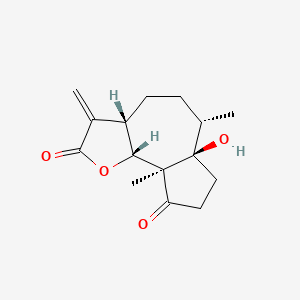
Coronopilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coronopilin is a sesquiterpene lactone.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Coronopilin, a sesquiterpene lactone isolated from Ambrosia arborescens, has demonstrated multiple anticancer effects in cell culture studies. Research indicates that coronopilin can inhibit cell proliferation, DNA biosynthesis, and the formation of cytoplasmic DNA-histone complexes in cancer cells. It has also been shown to interfere with key signaling pathways involved in cancer progression, such as the nuclear factor-κB (NF-κB) and signal transducer and activator of transcription-3 (STAT3) pathways, highlighting its potential as a candidate for anticancer drug discovery (Villagomez et al., 2013).
Anti-inflammatory Activity
Further research on sesquiterpene lactones from Ambrosia arborescens has revealed that coronopilin, alongside damsin, exhibits anti-inflammatory activity. This is achieved through the attenuation of pro-inflammatory cytokine and chemokine expression, such as IL-6 and MCP-1, in human dermal fibroblasts and keratinocytes. The study suggests that coronopilin modulates the NF-κB signaling pathway, offering a mechanism by which it might exert its anti-inflammatory effects. This positions coronopilin as a potentially useful agent for treating inflammatory conditions of the human skin (Svensson et al., 2018).
Novel Drug Derivatives
The exploration of coronopilin's applications has extended into the synthesis of novel derivatives with enhanced biological activities. A study focused on creating 1,2,3-triazole derivatives of coronopilin revealed compounds with significant anticancer activity against various human cancer cell lines. This research demonstrates the potential of coronopilin as a scaffold for developing new anticancer agents, highlighting its role in the design of molecules with improved therapeutic profiles (Khazir et al., 2014).
Eigenschaften
CAS-Nummer |
2571-81-5 |
|---|---|
Produktname |
Coronopilin |
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(3aS,6S,6aR,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-azuleno[8,7-b]furan-2,9-dione |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h8,10,12,18H,2,4-7H2,1,3H3/t8-,10-,12+,14-,15+/m0/s1 |
InChI-Schlüssel |
GEUJJEYGSRWXPC-JISBIHODSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@]1(CCC3=O)O)C)OC(=O)C2=C |
SMILES |
CC1CCC2C(C3(C1(CCC3=O)O)C)OC(=O)C2=C |
Kanonische SMILES |
CC1CCC2C(C3(C1(CCC3=O)O)C)OC(=O)C2=C |
Synonyme |
coronopilin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



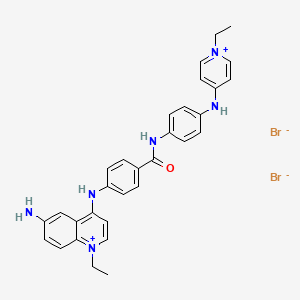
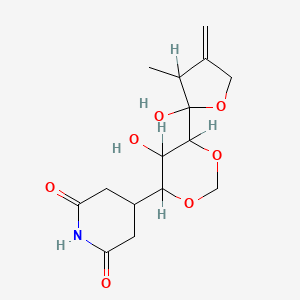
![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1206455.png)
